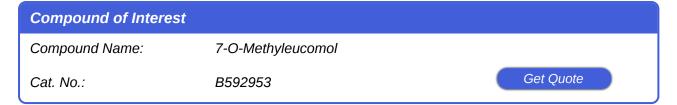


CAS number and chemical identifiers for 7-O-Methyleucomol

Author: BenchChem Technical Support Team. Date: December 2025



7-O-Methyleucomol: A Technical Guide for Researchers

An In-depth Examination of the Chemical Identity, and Potential Biological Activities of a Natural Homoisoflavonone

This technical guide provides a comprehensive overview of **7-O-Methyleucomol**, a homoisoflavonoid isolated from Eucomis bicolor. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identifiers and exploring its potential pharmacological relevance based on the activities of related compounds.

Chemical Identifiers and Physical Properties

7-O-Methyleucomol is a natural product belonging to the homoisoflavonoid class of compounds. It has been successfully isolated from the bulbs of Eucomis bicolor Bak.[1]. The definitive chemical identifiers for **7-O-Methyleucomol** are summarized in the table below, providing a foundational reference for researchers.



Identifier	Value	Source
CAS Number	17934-15-5	ChemicalBook[1]
IUPAC Name	(3S)-3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one	BioCrick
Molecular Formula	C18H18O6	BioCrick
SMILES	COC1=CC=C(C=C1)CC2(CO C3=CC(=CC(=C3C2=O)O)OC) O	BioCrick
Standard InChI	InChI=1S/C18H18O6/c1-23- 14-5-2-10(3-6-14)8-18(21)9- 24-15-7-12(22-2)16(20)11-4- 13(15)17(18)19/h2-7,11,20- 21H,8-9H2,1H3/t18-/m1/s1	BioCrick
Standard InChIKey	LZSFFWMTNAFHNX- SFHVURJKSA-N	BioCrick

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of **7-O-Methyleucomol** are not extensively available in the current body of scientific literature, the broader class of homoisoflavonoids, to which it belongs, has been the subject of numerous studies. These compounds are recognized for a wide array of pharmacological effects, including anti-inflammatory and antioxidant properties.

Homoisoflavonoids have been reported to exhibit a broad range of bioactivities, such as antimicrobial, anti-mutagenic, anti-oxidant, immunomodulatory, anti-diabetic, cytotoxic, anti-angiogenic, vasorelaxant, and anti-inflammatory effects[2][3]. The potential of **7-O-Methyleucomol** to exhibit similar activities is therefore of significant interest to the research community. The lack of specific IC_{50} values or other quantitative measures for **7-O-Methyleucomol** underscores an area ripe for future investigation.



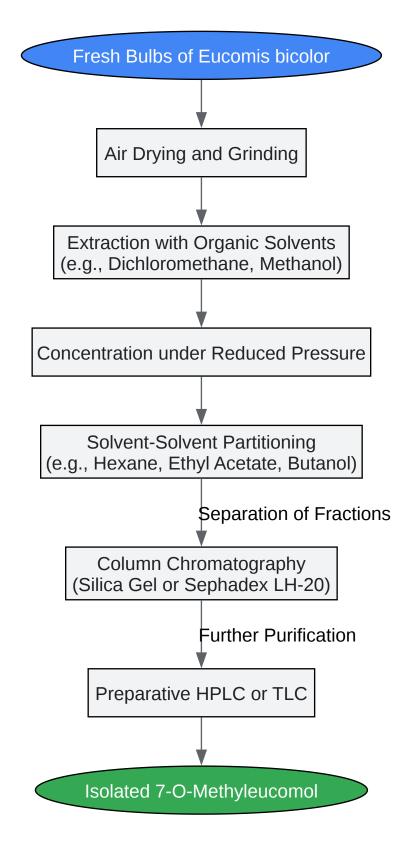
Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **7-O-Methyleucomol** are not explicitly detailed in the available literature. However, based on general practices for the study of homoisoflavonoids from plant sources, the following methodologies can be inferred and adapted.

General Isolation and Purification Workflow for Homoisoflavonoids from Eucomis species

The isolation of homoisoflavonoids from the bulbs of Eucomis species typically involves a multistep process of extraction and chromatographic separation. A generalized workflow is presented below.





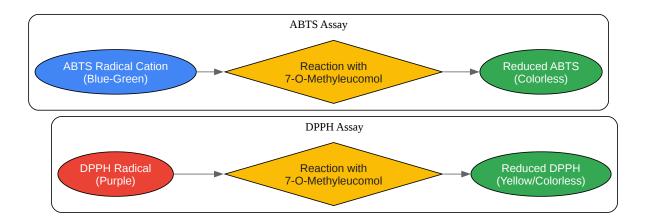
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Figure 1. Generalized workflow for the isolation of homoisoflavonoids.



Common In Vitro Antioxidant Activity Assays

The antioxidant potential of a compound like **7-O-Methyleucomol** can be assessed using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.



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Figure 2. Principles of common radical scavenging assays.

Hypothetical Signaling Pathways for Biological Activity

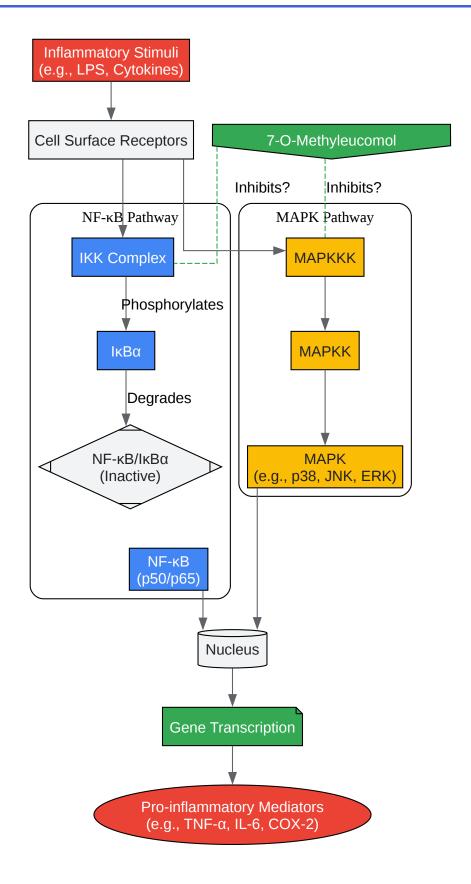
Based on the known anti-inflammatory and antioxidant activities of flavonoids and homoisoflavonoids, it is plausible that **7-O-Methyleucomol** may exert its effects through the modulation of key cellular signaling pathways. While direct evidence for **7-O-Methyleucomol** is pending, the following pathways represent logical targets for future investigation.



Potential Anti-Inflammatory Mechanism via NF-κB and MAPK Pathways

Many anti-inflammatory compounds act by inhibiting the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.





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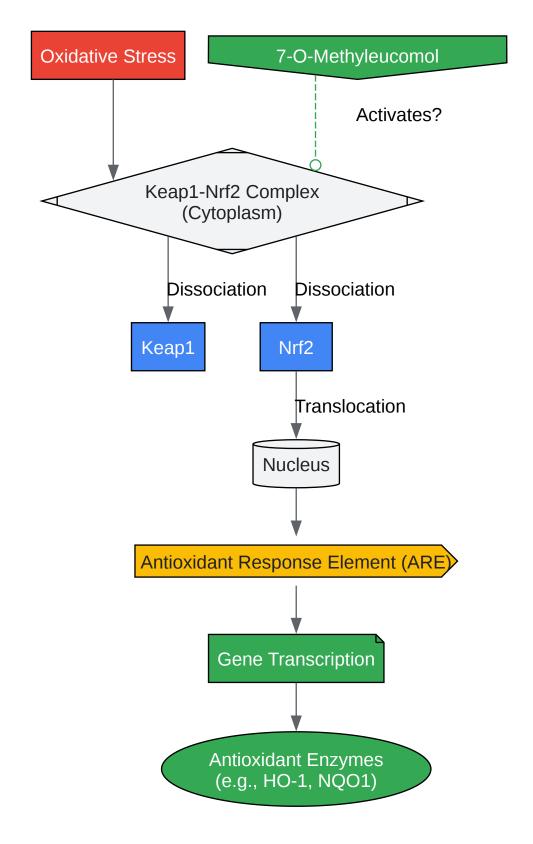
Figure 3. Hypothetical inhibition of inflammatory pathways.



Potential Antioxidant Mechanism via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes.





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Figure 4. Hypothetical activation of the Nrf2 antioxidant pathway.



Conclusion and Future Directions

7-O-Methyleucomol presents as a compelling natural product for further pharmacological investigation. Its classification as a homoisoflavonoid suggests a high potential for anti-inflammatory and antioxidant activities. The data and hypothetical frameworks presented in this guide are intended to serve as a foundational resource to stimulate and direct future research. Key future directions should include the quantitative assessment of its biological activities through a battery of in vitro and in vivo assays, the elucidation of its precise mechanisms of action by investigating its effects on relevant signaling pathways, and the development of detailed and validated protocols for its isolation and analysis. Such studies will be crucial in unlocking the full therapeutic potential of this interesting natural compound.

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